

# An In-depth Technical Guide to Methyl 2-bromotetradecanoate

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## Compound of Interest

Compound Name: Methyl 2-bromotetradecanoate

Cat. No.: B018100

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-bromotetradecanoate**, an alpha-brominated fatty acid methyl ester, is a versatile chemical intermediate with potential applications in organic synthesis and drug development. Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of **methyl 2-bromotetradecanoate**, tailored for professionals in the fields of chemical research and pharmaceutical development.

## Chemical and Physical Properties

**Methyl 2-bromotetradecanoate** is a derivative of tetradecanoic acid, also known as myristic acid. The introduction of a bromine atom at the second carbon position significantly influences its chemical reactivity. Key identifying information and physical properties are summarized in the table below. While some physical properties like boiling and melting points are not readily available in published literature, predicted values and data for analogous compounds provide useful estimates.

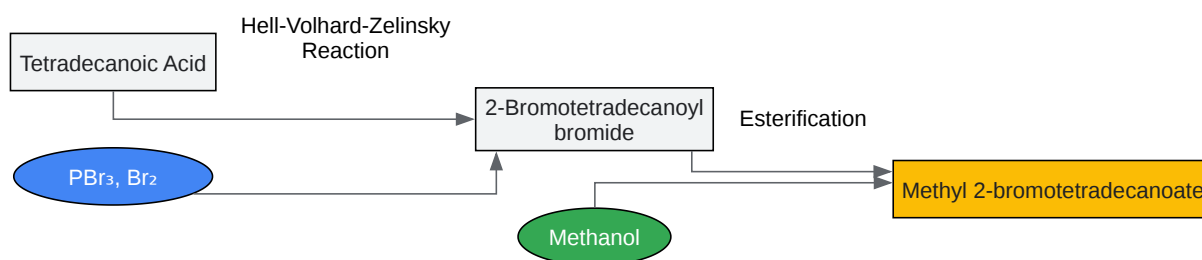
Property	Value	Source
CAS Number	16631-25-7	[1][2][3]
Molecular Formula	C <sub>15</sub> H <sub>29</sub> BrO <sub>2</sub>	[4]
Molecular Weight	321.30 g/mol	
Density (Predicted)	1.095 g/cm <sup>3</sup>	[3]
Boiling Point	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
Synonyms	Methyl α-bromomyristate, 2-Bromotetradecanoic acid methyl ester	[1]

## Synthesis and Reactivity

### Synthesis

The primary method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[5][6][7][8][9] This reaction involves the treatment of a carboxylic acid containing an α-hydrogen with a halogen (in this case, bromine) and a catalytic amount of phosphorus tribromide (PBr<sub>3</sub>).[5][7][8] The resulting α-bromo acyl bromide can then be esterified with methanol to yield **methyl 2-bromotetradecanoate**.

A general workflow for the synthesis of **methyl 2-bromotetradecanoate** via the HVZ reaction is depicted below.



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Caption: Synthesis of **Methyl 2-bromotetradecanoate**.

#### Experimental Protocol: A General Hell-Volhard-Zelinsky Reaction

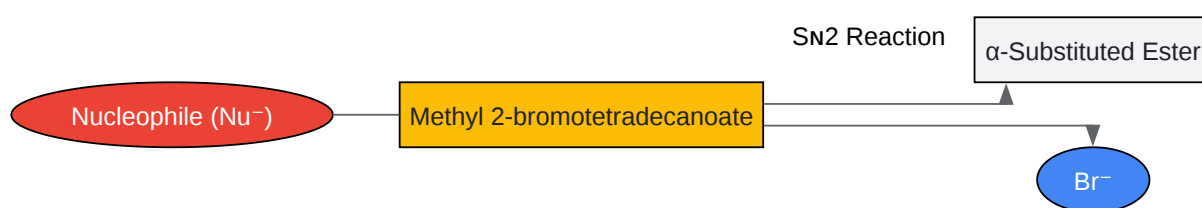
The following is a generalized protocol for the  $\alpha$ -bromination of a carboxylic acid, which can be adapted for the synthesis of 2-bromotetradecanoic acid, the precursor to the target methyl ester.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (e.g., tetradecanoic acid).
- **Catalyst Addition:** Add a catalytic amount of red phosphorus or phosphorus tribromide ( $\text{PBr}_3$ ) to the carboxylic acid.
- **Bromination:** Slowly add elemental bromine ( $\text{Br}_2$ ) to the reaction mixture. The reaction is typically exothermic and may require cooling.
- **Reaction:** Heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the disappearance of the red bromine color.
- **Work-up:** After the reaction is complete, the crude  $\alpha$ -bromo acyl bromide is obtained.
- **Esterification:** The crude product is then carefully reacted with an excess of methanol. This reaction is often carried out in the presence of a mild base to neutralize the hydrogen bromide byproduct.

- Purification: The final product, **methyl 2-bromotetradecanoate**, is purified using standard techniques such as distillation or chromatography.

## Reactivity

The presence of the bromine atom at the  $\alpha$ -position makes **methyl 2-bromotetradecanoate** a highly useful synthetic intermediate. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for  $S_N2$  reactions.[5] This reactivity allows for the introduction of a wide range of functional groups at the  $\alpha$ -position.



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Caption: General  $S_N2$  Reactivity.

Common nucleophiles that can be used in reactions with **methyl 2-bromotetradecanoate** include:

- Azide ions ( $N_3^-$ ): To introduce an azido group, which can be further reduced to an amine.
- Cyanide ions ( $CN^-$ ): For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
- Hydroxide ions ( $OH^-$ ): To form  $\alpha$ -hydroxy esters.
- Alkoxides ( $RO^-$ ): To synthesize  $\alpha$ -alkoxy esters.
- Amines ( $RNH_2$ ): For the synthesis of  $\alpha$ -amino esters, which are building blocks for peptides and proteins.

## Biological Activity and Potential Applications

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and signaling pathways of **methyl 2-bromotetradecanoate**. However, the broader class of fatty acid esters and their derivatives has been the subject of extensive research, revealing a wide range of biological effects.

Fatty acid esters of hydroxy fatty acids (FAHFAs), for instance, have been identified as having anti-inflammatory and anti-diabetic properties.[10] Furthermore, some fatty acid ethyl esters have been shown to impact mitochondrial function in alveolar macrophages.[11] Studies on modified fatty acids and their esters have also indicated effects on lipid metabolism.[12]

The potential for **methyl 2-bromotetradecanoate** to serve as a precursor for biologically active molecules is significant. Its reactivity allows for the synthesis of various derivatives that could be investigated for their therapeutic potential. For example, the synthesis of novel  $\alpha$ -amino acids or  $\alpha$ -hydroxy fatty acids could lead to the development of new drug candidates.

## Conclusion

**Methyl 2-bromotetradecanoate** is a valuable chemical intermediate with well-defined synthetic routes and predictable reactivity. While direct biological data on this specific compound is scarce, its utility as a building block for more complex and potentially bioactive molecules is clear. For researchers and drug development professionals, **methyl 2-bromotetradecanoate** represents a versatile tool for the exploration of new chemical entities with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to fully understand its potential in the pharmaceutical sciences.

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